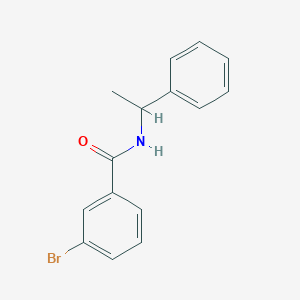![molecular formula C32H35NO3 B11538356 1-[(9E)-9-(3,4-dimethoxybenzylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one](/img/structure/B11538356.png)
1-[(9E)-9-(3,4-dimethoxybenzylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(9E)-9-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE is a complex organic compound with a unique structure that combines a fluorene core with a piperidine moiety and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
1-[(9E)-9-(3,4-Dimethoxybenzyliden)-9H-fluoren-2-yl]-5-(Piperidin-1-yl)pentan-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Kaliumpermanganat, Chromtrioxid, Wasserstoffgas und Palladiumkatalysatoren. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-[(9E)-9-(3,4-Dimethoxybenzyliden)-9H-fluoren-2-yl]-5-(Piperidin-1-yl)pentan-1-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebswirkungen, untersucht.
Medizin: Die Forschung konzentriert sich auf das Potenzial als Therapeutikum für verschiedene Krankheiten.
Industrie: Es wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und Leuchtdioden eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-[(9E)-9-(3,4-Dimethoxybenzyliden)-9H-fluoren-2-yl]-5-(Piperidin-1-yl)pentan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zu verschiedenen physiologischen Effekten führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wirkmechanismus
The mechanism of action of 1-[(9E)-9-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-[(9E)-9-(3,4-Dimethoxybenzyliden)-9H-fluoren-2-yl]-5-(Piperidin-1-yl)pentan-1-on kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
- 1-(3,4-Dimethoxybenzyliden)-4-phenylsemicarbazid
- 1-Benzyl-3,5-bis((E)-3,4-dimethoxybenzyliden)piperidin-4-on
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und der gesamten molekularen Architektur. Die einzigartige Kombination des Fluorenyliden-Kerns und der Piperidinyl-Pentanonkette in 1-[(9E)-9-(3,4-Dimethoxybenzyliden)-9H-fluoren-2-yl]-5-(Piperidin-1-yl)pentan-1-on trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei.
Eigenschaften
Molekularformel |
C32H35NO3 |
|---|---|
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
1-[(9E)-9-[(3,4-dimethoxyphenyl)methylidene]fluoren-2-yl]-5-piperidin-1-ylpentan-1-one |
InChI |
InChI=1S/C32H35NO3/c1-35-31-16-13-23(21-32(31)36-2)20-28-26-11-5-4-10-25(26)27-15-14-24(22-29(27)28)30(34)12-6-9-19-33-17-7-3-8-18-33/h4-5,10-11,13-16,20-22H,3,6-9,12,17-19H2,1-2H3/b28-20+ |
InChI-Schlüssel |
ZGWIGGITTAKIII-VFCFBJKWSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)CCCCN5CCCCC5)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)CCCCN5CCCCC5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11538275.png)
![2-methoxy-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11538289.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11538314.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11538316.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11538317.png)
![2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538323.png)
![2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B11538327.png)

![3-(5-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11538331.png)
![(4Z,4'Z)-4,4'-{(4-chlorobenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11538338.png)
![4-fluoro-N'-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide](/img/structure/B11538339.png)
![(3E)-N-(4-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11538341.png)
![4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538351.png)
